molecular formula C17H22OSi B11846382 (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol CAS No. 1244855-63-7

(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol

Cat. No.: B11846382
CAS No.: 1244855-63-7
M. Wt: 270.44 g/mol
InChI Key: BUSBGSPSZKWUNJ-UHFFFAOYSA-N
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Description

(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of a silylating agent with a phenyl derivative. One common method is the hydrosilylation of a phenylacetylene derivative using a platinum catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a silyl ether.

    Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of silyl ethers.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets through its silyl and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound may enhance the solubility and stability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (2-((3-Chlorophenyl)dimethylsilyl)phenyl)methanol
  • (2-((4-Methoxy-3,5-dimethylphenyl)dimethylsilyl)phenyl)methanol

Uniqueness

(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

1244855-63-7

Molecular Formula

C17H22OSi

Molecular Weight

270.44 g/mol

IUPAC Name

[2-[(2,3-dimethylphenyl)-dimethylsilyl]phenyl]methanol

InChI

InChI=1S/C17H22OSi/c1-13-8-7-11-16(14(13)2)19(3,4)17-10-6-5-9-15(17)12-18/h5-11,18H,12H2,1-4H3

InChI Key

BUSBGSPSZKWUNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO)C

Origin of Product

United States

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